molecular formula C13H19NO2 B1324900 4-(2-Ethoxyphenoxy)piperidine CAS No. 420137-19-5

4-(2-Ethoxyphenoxy)piperidine

Cat. No.: B1324900
CAS No.: 420137-19-5
M. Wt: 221.29 g/mol
InChI Key: IPOFRRUDIUKVAL-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenoxy)piperidine is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmacology. It is known for its unique structure, which includes a piperidine ring substituted with a 2-ethoxyphenoxy group.

Preparation Methods

The synthesis of 4-(2-Ethoxyphenoxy)piperidine typically involves the reaction of 2-ethoxyphenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the 2-ethoxyphenol, followed by the addition of piperidine to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

4-(2-Ethoxyphenoxy)piperidine undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-Ethoxyphenoxy)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenoxy)piperidine involves its interaction with specific molecular targets within cells. It can bind to DNA via intercalation, affecting the transcription and replication processes. Additionally, it may interact with various enzymes and receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

4-(2-Ethoxyphenoxy)piperidine can be compared to other piperidine derivatives such as:

    Piperine: Found in black pepper, known for its antioxidant and anticancer properties.

    Evodiamine: Exhibits antiproliferative effects on cancer cells.

    Matrine: Known for its anti-inflammatory and anticancer activities.

    Berberine: Used for its antimicrobial and antidiabetic properties.

    Tetrandine: Exhibits anti-inflammatory and anticancer effects

Properties

IUPAC Name

4-(2-ethoxyphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-15-12-5-3-4-6-13(12)16-11-7-9-14-10-8-11/h3-6,11,14H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOFRRUDIUKVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40639919
Record name 4-(2-Ethoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40639919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420137-19-5
Record name 4-(2-Ethoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40639919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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